Product packaging for 3,3,4,4-Tetrafluorocyclopent-1-ene(Cat. No.:CAS No. 5239-56-5)

3,3,4,4-Tetrafluorocyclopent-1-ene

Cat. No.: B14750001
CAS No.: 5239-56-5
M. Wt: 140.08 g/mol
InChI Key: CDMBKGOLHDZGGI-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorocyclopent-1-ene is a versatile fluorinated cyclic alkene intermediate designed for advanced chemical synthesis and materials science research. This compound is characterized by a cyclopentene ring structure that is selectively tetrafluorinated at the 3 and 4 positions, presenting a unique electronic profile and enhanced stability. Its molecular architecture, featuring both an alkene moiety and multiple strong carbon-fluorine bonds, makes it a valuable precursor in the development of novel fluorinated polymers, dendrimers, and complex organic frameworks with tailored properties. Researchers can leverage this compound as a key synthon in Diels-Alder reactions, catalytic hydrogenations, and other cycloaddition processes to incorporate rigid, fluorinated segments into target molecules. The presence of fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding characteristics of resultant compounds, making it of particular interest in the early-stage discovery of agrochemicals and pharmaceuticals. Furthermore, its application extends to the creation of specialty materials, including low-refractive-index coatings and high-performance dielectric fluids. The mechanism of action for this compound is defined by its role as a reactive scaffold; the electron-rich double bond acts as a site for electrophilic attack or cyclization, while the fluorinated carbons influence the electron density across the ring system and introduce steric constraints that can direct regioselectivity in subsequent reactions. This compound is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F4 B14750001 3,3,4,4-Tetrafluorocyclopent-1-ene CAS No. 5239-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5239-56-5

Molecular Formula

C5H4F4

Molecular Weight

140.08 g/mol

IUPAC Name

3,3,4,4-tetrafluorocyclopentene

InChI

InChI=1S/C5H4F4/c6-4(7)2-1-3-5(4,8)9/h1-2H,3H2

InChI Key

CDMBKGOLHDZGGI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C1(F)F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3,3,4,4 Tetrafluorocyclopent 1 Ene

Electrophilic and Nucleophilic Reactions of the Fluorinated Double Bond

The reactivity of the carbon-carbon double bond in 3,3,4,4-tetrafluorocyclopent-1-ene is significantly influenced by the presence of four fluorine atoms on the adjacent carbons. These electronegative atoms create a strong inductive effect, which alters the electron density of the double bond and dictates its behavior in chemical reactions.

Addition Reactions to the C=C Double Bond

Addition reactions are characteristic of compounds containing multiple bonds, such as alkenes. libretexts.org In these reactions, the pi bond is broken, and two new sigma bonds are formed. libretexts.org The reaction can be initiated by either an electrophile or a nucleophile.

Electrophilic Addition: In a typical electrophilic addition, the electron-rich double bond of an alkene attacks an electrophile. libretexts.org However, in this compound, the strong electron-withdrawing effect of the fluorine atoms deactivates the double bond towards electrophilic attack. This makes electrophilic addition reactions less favorable compared to non-fluorinated cyclopentene (B43876).

Nucleophilic Addition: Conversely, the electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. dalalinstitute.com This is a key feature of its reactivity, distinguishing it from many other alkenes. The reaction proceeds via a Michael-type addition, where a nucleophile adds to the double bond. youtube.com

Influence of Fluorine Atoms on Reaction Regioselectivity and Stereoselectivity

The fluorine atoms play a crucial role in determining the regioselectivity and stereoselectivity of addition reactions.

Regioselectivity: In nucleophilic additions, the nucleophile will preferentially attack the carbon atom of the double bond that can best accommodate the resulting negative charge. The inductive effect of the neighboring CF2 groups stabilizes the carbanion intermediate, thus directing the nucleophilic attack.

Stereoselectivity: The stereochemical outcome of addition reactions is also influenced by the fluorine atoms. The approach of the reagent can be directed by the steric bulk and electronic properties of the tetrafluorinated ring. For instance, in reactions leading to the formation of chiral centers, the fluorine atoms can lead to a preference for one stereoisomer over another. The stereochemistry of the addition (syn or anti) can be predicted based on the reaction mechanism and the nature of the intermediate species. dalalinstitute.com

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edu They are classified based on the number of electrons and components involved.

Diels-Alder Reactions with this compound as a Dienophile or Diene

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com

As a Dienophile: Due to the electron-withdrawing fluorine atoms, this compound is an excellent dienophile. organic-chemistry.org The electron-deficient double bond readily reacts with electron-rich dienes. The reaction rate is enhanced by the presence of electron-donating groups on the diene. organic-chemistry.org The stereospecificity of the Diels-Alder reaction is maintained, with the stereochemistry of the dienophile being transferred to the product. libretexts.org

As a Diene: For this compound to act as a diene, it would need to possess a conjugated system of double bonds, which it does not in its ground state. Therefore, it does not typically function as the diene component in a Diels-Alder reaction.

Table 1: Examples of Diels-Alder Reactions with Fluorinated Dienophiles

DieneDienophileProduct
1,3-ButadieneThis compound4,4,5,5-Tetrafluoro-3a,4,5,7a-tetrahydro-1H-indene
CyclopentadieneThis compound4,4,5,5-Tetrafluoro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene

Ene Reactions and Related [n+m]-Cycloadditions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orginflibnet.ac.in

This compound can potentially act as an enophile in ene reactions. Its electron-deficient double bond would be attacked by the ene component. The reaction would result in the formation of a new carbon-carbon bond and the transfer of the allylic hydrogen. organic-chemistry.org The high temperatures often required for ene reactions might be a limiting factor. organic-chemistry.org

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. escholarship.org However, the functionalization of C-F bonds is a growing area of research due to the unique properties that fluorine imparts to molecules. baranlab.org

Strategies for C-F bond activation in compounds like this compound could involve:

Reductive Defluorination: Using strong reducing agents to cleave the C-F bonds.

Lewis Acid Catalysis: Employing Lewis acids to polarize the C-F bond and facilitate nucleophilic attack. scispace.com

Transition Metal Catalysis: Utilizing transition metal complexes to oxidatively add into the C-F bond, leading to its cleavage and the potential for further functionalization.

The activation of C-F bonds in fluorinated compounds is a complex process that depends on the specific substrate and reaction conditions. nih.gov Research in this area is ongoing and aims to develop milder and more selective methods for C-F bond functionalization. nih.gov

Transition Metal-Mediated C-F Bond Cleavage and Coupling

The activation and functionalization of C-F bonds are of significant interest due to the prevalence of fluorinated compounds in various fields. Transition metals are powerful tools for cleaving these robust bonds, typically through mechanisms like oxidative addition or σ-bond metathesis. For a molecule like this compound, the C(sp³)–F bonds are the likely targets for such activation.

The reactivity of C–H bonds located ortho to fluorine substituents in (poly)fluoroarenes with metal centers is known to be enhanced compared to other positions. nih.gov This has led to the development of methods for direct C–H functionalization of (poly)fluoroarenes without prior modifications. nih.gov While this applies to aromatic systems, similar principles of fluorine-directed activation could potentially influence the reactivity of fluorinated cycloalkenes.

In the context of fluorinated cyclopentanone (B42830) synthesis, transition-metal–difluorocarbene complexes, generated from precursors like TMSCF₃, have been utilized. researchgate.net These reactions, however, involve the construction of the fluorinated ring rather than the cleavage of a pre-existing C-F bond on a cyclopentene ring. researchgate.net The general field of transition-metal-catalyzed fluorination and fluoroalkylation is rapidly expanding, with palladium and copper being the most commonly used metals due to their efficiency and cost-effectiveness. nih.gov

A plausible, though not yet experimentally demonstrated, reaction pathway for this compound could involve a low-valent transition metal complex inserting into a C-F bond. This would form a fluoro-organometallic intermediate that could then undergo further reactions, such as cross-coupling with various partners. The success of such a reaction would depend on overcoming the high bond dissociation energy of the C-F bond.

Table 1: General Parameters for Transition Metal-Catalyzed C-F Bond Activation

Parameter Description Typical Examples
Catalyst Transition metal complex, often with specific ligands. Palladium complexes, Copper complexes, Nickel complexes nih.gov
Reaction Type Cross-coupling, C-H functionalization. Suzuki coupling, Heck reaction, Buchwald-Hartwig amination
Mechanism Oxidative addition, σ-bond metathesis, concerted metalation-deprotonation. Not specified

| Substrate Scope | Primarily demonstrated on (poly)fluoroarenes and trifluoromethyl groups. nih.govnih.gov | Not specified |

Photoredox Catalysis in C-F Bond Activation

Visible-light photoredox catalysis has emerged as a mild and powerful technique for activating strong chemical bonds, including C-F bonds. repec.orgnih.gov This method utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes. For C-F bond activation, a highly reducing excited-state photocatalyst can transfer an electron to the fluorinated substrate, generating a radical anion that subsequently expels a fluoride (B91410) ion to form a carbon-centered radical.

Recent research has demonstrated the utility of organic photoredox catalysts for the reduction of C-F bonds, enabling hydrodefluorination and cross-coupling reactions under mild conditions. repec.orgnih.gov These systems can generate potent reductants capable of cleaving strong C-F bonds in a variety of organofluorine compounds, including per- and polyfluoroalkyl substances (PFAS). springernature.com

For this compound, a photoredox-catalyzed pathway would likely involve the formation of a cyclopentenyl radical. This radical could then be trapped by a hydrogen atom source for hydrodefluorination or engage in coupling reactions with other radical species or alkenes. acs.org The efficiency of such a process would be influenced by the reduction potential of the fluorinated cyclopentene and the choice of photocatalyst and sacrificial electron donor.

Table 2: Key Features of Photoredox-Catalyzed C-F Activation

Feature Description Relevance to this compound
Mechanism Single-electron reduction of the C-F bond by an excited photocatalyst, leading to a carbon-centered radical. repec.orgnih.gov Formation of a tetrafluorocyclopentenyl radical intermediate.
Catalysts Organic dyes (e.g., N-phenylphenothiazine), Iridium and Ruthenium complexes. acs.org Selection would depend on the redox potential of the substrate.
Reaction Conditions Visible light irradiation at room temperature, often with a sacrificial electron donor. repec.orgnih.gov Offers a potentially milder alternative to traditional thermal methods.

| Potential Products | Hydrodefluorinated cyclopentenes, or products from coupling the radical intermediate with other molecules. acs.org | Not specified |

Rearrangement Reactions and Isomerization Pathways

The unique electronic properties imparted by fluorine can lead to interesting and sometimes unexpected rearrangement and isomerization behaviors in fluorinated cyclic systems.

Fluorine Migration Phenomena in Cyclic Systems

While once considered unlikely due to the strength of the C-F bond, fluorine atom migration in perfluoroalkyl radicals is a plausible pathway, particularly in degradation processes of perfluoroalkyl substances (PFAS). nih.gov Theoretical studies using density functional theory (DFT) have shown that 1,2-fluorine atom migrations in perfluorinated radicals are thermodynamically favorable if the fluorine migrates from a less branched to a more branched carbon center. nih.gov

The activation barriers for these 1,2-F atom shifts are calculated to be in the range of 19-29 kcal/mol, which are surmountable at elevated temperatures or under photochemical activation. nih.gov The presence of common oxidative degradation products like HF can lower these barriers by up to 10 kcal/mol. nih.gov Natural bond orbital analysis suggests that the fluorine moves as a radical in a noncharge-separated state. nih.gov

In the context of a radical intermediate derived from this compound, a 1,2-fluorine shift could lead to isomeric radical species, potentially opening up new reaction pathways or leading to a mixture of products. The presence of the double bond could also influence the stability of the resulting radical center and thus the favorability of such a migration. nih.gov

Table 3: Calculated Activation Barriers for 1,2-Fluorine Radical Rearrangements

Radical System Type Activation Barrier (kcal/mol) Assisting Species
Perfluoroalkyl Radicals 19 - 29 None
Perfluoroalkyl Radicals Lowered by up to 10 kcal/mol HF

Data sourced from theoretical studies on perfluorinated radicals. nih.gov

Ring-Opening and Ring-Contraction/Expansion Processes

Ring-opening reactions are a common feature in the chemistry of strained fluorinated cyclic compounds. For instance, highly fluorinated cyclopropanes undergo thermal or halogen-induced ring-opening to yield 1,3-dihalopolyfluoropropanes. nih.gov While a five-membered ring like cyclopentene is less strained than a cyclopropane, the presence of multiple fluorine atoms can influence its stability and reactivity.

Ring-opening fluorination, where a fluorine atom is introduced with simultaneous ring cleavage, has been observed in bicyclic azaarenes when treated with electrophilic fluorinating agents. nih.gov This process, while occurring in a different ring system, highlights that fluorination can trigger significant skeletal changes. nih.gov

For this compound, a potential ring-opening pathway could be initiated by radical or thermal means, leading to a linear fluorinated diene. The reverse reaction, a ring-closing electrocyclization, is also a possibility under certain conditions. Ring contraction or expansion are less likely without the involvement of specific reagents that generate carbocationic or carbene-like intermediates adjacent to or within the ring. Such rearrangements are well-documented in general organic chemistry but have not been specifically reported for this compound.

Derivatization and Functionalization of 3,3,4,4 Tetrafluorocyclopent 1 Ene

Synthesis of Functionalized 3,3,4,4-Tetrafluorocyclopentene Derivatives

The functionalization of 3,3,4,4-tetrafluorocyclopent-1-ene is a critical step in the creation of more complex fluorinated structures with potential applications in materials science and pharmaceuticals. This section details the introduction of various functional groups onto the cyclopentene (B43876) ring.

Introduction of Heteroatom-Containing Functional Groups (e.g., oxygen, nitrogen, sulfur, phosphorus)

The double bond in this compound is susceptible to attack by a variety of heteroatomic nucleophiles, leading to the formation of functionalized derivatives.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles can lead to the formation of ethers and alcohols. For instance, the epoxidation of the double bond using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding epoxide. This epoxide can then be opened by nucleophiles to introduce a hydroxyl group and another functional group. Dihydroxylation, using reagents like osmium tetroxide (OsO₄), can yield the corresponding vicinal diol, a syn-dihydroxylation product. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Nitrogen Nucleophiles: Nitrogen-containing functional groups can be introduced through reactions with amines and other nitrogen nucleophiles. libretexts.org For example, the addition of primary or secondary amines across the double bond can yield functionalized cyclopentylamines.

Sulfur Nucleophiles: Sulfur-based nucleophiles, known for their strong nucleophilicity, readily react with electrophilic centers. msu.edulibretexts.org Thiols can add across the double bond of this compound to form thioethers.

Phosphorus Nucleophiles: Reactions with phosphorus nucleophiles can introduce phosphorus-containing moieties into the cyclopentene ring system. nih.gov Phosphines can act as nucleophiles, leading to the formation of phosphonium (B103445) salts or other organophosphorus compounds.

A representative table of reactions with heteroatom nucleophiles is provided below:

NucleophileReagent ExampleProduct Type
Oxygenm-CPBA, then H₃O⁺Alcohol
OxygenOsO₄, NMOVicinal Diol
NitrogenR₂NHCyclopentylamine
SulfurRSHThioether
PhosphorusPR₃Phosphonium Salt

Carbon-Carbon Bond Forming Reactions for Complex Structures

The construction of more complex molecular architectures often requires the formation of new carbon-carbon bonds. Several palladium-catalyzed cross-coupling reactions have proven effective for this purpose.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org While specific examples with this compound as the alkene component are not extensively documented in the provided results, the general mechanism suggests its potential for arylation or vinylation at the double bond.

Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent and an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov this compound could potentially be converted to a vinylboronic ester and then coupled with various aryl or vinyl halides to introduce new carbon substituents.

Stille Coupling: The Stille reaction employs an organotin reagent and an organohalide. core.ac.ukorganic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net Similar to the Suzuki coupling, a stannylated derivative of this compound could serve as a precursor for coupling with a range of electrophiles.

The following table summarizes potential carbon-carbon bond-forming reactions:

Reaction NameKey ReagentsPotential Product
Heck ReactionAryl/Vinyl Halide, Pd Catalyst, BaseAryl/Vinyl substituted cyclopentene
Suzuki CouplingOrganoboronic Acid/Ester, Pd Catalyst, BaseAryl/Vinyl substituted cyclopentene
Stille CouplingOrganostannane, Pd CatalystAryl/Vinyl substituted cyclopentene

Formation of Substituted Cyclopentenones and Related Systems

Substituted cyclopentenones are important intermediates in organic synthesis. The transformation of this compound into these valuable compounds can be achieved through oxidation and subsequent functionalization.

Oxidation Reactions Leading to Ketonic Derivatives

The conversion of the cyclopentene ring to a cyclopentenone requires the introduction of a carbonyl group.

Ozonolysis: Ozonolysis is a powerful method for cleaving double bonds to form carbonyl compounds. nih.govmasterorganicchemistry.comyoutube.comyoutube.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to cleave the double bond and form a difunctional compound containing two carbonyl groups. Subsequent intramolecular reactions could potentially lead to cyclic ketone structures.

Epoxidation and Rearrangement: As mentioned earlier, epoxidation of the double bond can be achieved. google.comorganic-chemistry.orgresearchgate.netmdpi.com Under specific acidic or Lewis acidic conditions, the resulting epoxide could undergo rearrangement to form a cyclopentanone (B42830) derivative.

Regioselective Functionalization of the Cyclopentene Ring

Achieving regioselectivity in the functionalization of the cyclopentene ring is crucial for the synthesis of specific target molecules. The electron-withdrawing fluorine atoms significantly influence the reactivity and regioselectivity of addition reactions to the double bond. Nucleophilic attack is generally directed to the carbon atoms of the double bond, with the regioselectivity being influenced by the nature of the nucleophile and the reaction conditions. For instance, in addition reactions, the initial attack of a nucleophile will likely occur at one of the vinylic carbons, with the subsequent protonation or reaction with an electrophile determining the final product structure.

Spectroscopic Characterization in Elucidating Reaction Pathways and Structure

Advanced NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For 3,3,4,4-Tetrafluorocyclopent-1-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Due to the absence of specific experimentally reported NMR data for this compound in publicly accessible databases, a detailed analysis of its spectra remains a subject for future research. However, based on the known principles of NMR spectroscopy and data from analogous fluorinated compounds, we can predict the expected spectral features.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the vinyl protons at the C1 and C2 positions and the methylene (B1212753) protons at the C5 position. The chemical shifts of the vinyl protons would be influenced by the electronegative fluorine atoms on the adjacent carbons.

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for the different carbon environments within the molecule: the olefinic carbons (C1 and C2), the tetrafluoro-substituted carbons (C3 and C4), and the methylene carbon (C5). A predicted ¹³C NMR spectrum suggests chemical shifts that can be tentatively assigned to these carbons, though experimental verification is necessary.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. bioregistry.ionih.gov The spectrum for this compound would show signals for the fluorine atoms at the C3 and C4 positions. The chemical shifts and coupling patterns would provide valuable information about their environment and through-bond interactions with neighboring protons and carbons.

The analysis of fluorine-fluorine (F-F) and fluorine-proton (H-F) coupling constants is crucial for determining the stereochemistry of fluorinated molecules. icpms.cz In this compound, the magnitude of these coupling constants would depend on the dihedral angles between the coupled nuclei, providing insight into the ring's conformation. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making them a powerful probe for subtle structural variations. bioregistry.io

The five-membered ring of cyclopentene (B43876) and its derivatives is not planar and undergoes conformational changes, such as ring puckering. Dynamic NMR spectroscopy, performed at variable temperatures, can be employed to study these fluxional processes. By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with these conformational interconversions. For this compound, such studies would elucidate the flexibility of the fluorinated ring system.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Electronic Structure Probing

C=C stretching vibration: A band in the region of 1600-1700 cm⁻¹, characteristic of the carbon-carbon double bond in the cycloalkene ring.

C-F stretching vibrations: Strong absorption bands in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, arising from the highly polar C-F bonds.

C-H stretching and bending vibrations: Bands corresponding to the vinyl and methylene C-H bonds.

A comparative analysis of the IR and Raman spectra would be beneficial, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational assignment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular formula C₅H₄F₄. The fragmentation pattern would likely involve the loss of fluorine atoms or small fluorinated fragments, providing clues about the stability of different parts of the molecule. The presence of fluorine's single stable isotope (¹⁹F) simplifies the interpretation of the isotopic pattern in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and dihedral angles. This data would provide an unambiguous determination of the ring conformation and the stereochemical arrangement of the fluorine atoms. Such a crystal structure would serve as a benchmark for validating the structural insights gained from spectroscopic and computational methods. While no crystal structure for this specific compound is currently available in the public domain, the structures of related fluorinated cyclopentene derivatives could offer valuable comparative insights.

Theoretical and Computational Studies on 3,3,4,4 Tetrafluorocyclopent 1 Ene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable for understanding the intrinsic properties of molecules like 3,3,4,4-Tetrafluorocyclopent-1-ene. These methods provide deep insights into the molecule's electronic landscape and conformational preferences.

DFT Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the geometry and conformational landscape of organic molecules. nih.gov For this compound, the five-membered ring is not planar. It can adopt various puckered conformations, and DFT calculations are crucial for identifying the most stable conformer and the energy barriers between different conformations.

The primary conformation is expected to be an "envelope" or "twisted" form, which minimizes steric strain between the fluorine atoms and torsional strain in the ring. DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can precisely determine bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is scarce, studies on similar fluorinated cyclopentanones show that α-fluorination weakens the adjacent carbon-carbon bonds. mdpi.com This effect would likely be observed in the C3-C4 bond of this compound.

Table 1: Illustrative Optimized Geometric Parameters for a Cyclopentene (B43876) Ring (based on general data) This table presents typical bond lengths and angles for a cyclopentene ring system. Actual values for this compound would require specific calculations.

ParameterTypical Value
C=C Bond Length1.34 Å
C-C Bond Length (allylic)1.50 Å
C-C Bond Length (saturated)1.55 Å
C-F Bond Length1.35 Å
C=C-C Bond Angle111°
F-C-F Bond Angle108°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of how a molecule will interact with other species.

For this compound, the HOMO is expected to be localized on the C=C double bond (the π-orbital), making this the site for electrophilic attack. The LUMO is also anticipated to be associated with the π-system (the π*-orbital), indicating that it will act as an electrophile in reactions with nucleophiles. The strong electron-withdrawing effect of the four fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to non-fluorinated cyclopentene. researchgate.netmdpi.com A lower HOMO energy suggests reduced reactivity towards electrophiles, while a lower LUMO energy implies enhanced reactivity towards nucleophiles. mdpi.com

Computational studies on fluorinated derivatives of similar cyclic compounds have shown that fluorination generally leads to a decrease in both HOMO and LUMO energy levels. mdpi.com This stabilization can impact the molecule's electrochemical stability and its propensity to engage in certain reactions. nih.gov

Table 2: Representative FMO Energies for Fluorinated Alkenes (Illustrative) This table provides an example of how FMO energies might appear for a fluorinated alkene. Specific values for this compound would need to be calculated.

Molecular OrbitalEnergy (eV)
HOMO-9.5
LUMO-0.8
HOMO-LUMO Gap8.7 eV

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Analysis for Pericyclic and Addition Reactions

The double bond in this compound is a prime site for various reactions, including pericyclic reactions (like cycloadditions) and electrophilic additions. Identifying the transition state (TS) structure is fundamental to understanding the kinetics and stereochemistry of these reactions. youtube.comyoutube.com

For a Diels-Alder reaction, for example, computational methods can locate the concerted transition state, revealing whether the reaction proceeds via a synchronous or asynchronous mechanism. The geometry of the TS provides insight into the facial selectivity of the cycloaddition. Similarly, for an electrophilic addition (e.g., of HBr), computational modeling can map the pathway from the initial π-complex, through the transition state for the formation of a carbocation intermediate, to the final product. The Hammond postulate suggests that for an endothermic step, the transition state will more closely resemble the products. youtube.com

Energy Profiles and Kinetic Parameters of Transformations

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. youtube.com This profile provides crucial thermodynamic and kinetic information. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is directly related to the reaction rate. youtube.com

For instance, computational studies can compare the energy barriers for different possible reaction pathways, thereby predicting the major product. In the case of addition reactions to this compound, calculations could determine the relative stabilities of the possible carbocation intermediates, and thus predict the regioselectivity of the reaction. The stability of these intermediates would be significantly influenced by the electronic effects of the neighboring fluorine atoms.

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of a compound. rsc.org

Calculations of vibrational frequencies (infrared and Raman spectra) are particularly useful. By performing a frequency calculation on the optimized geometry of this compound, a theoretical spectrum can be generated. nih.gov The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure of the molecule. Specific vibrational modes, such as the C=C stretch and the C-F stretches, would be key identifying features.

Similarly, NMR chemical shifts (¹³C and ¹⁹F) can be calculated with good accuracy using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the molecular structure.

Computational IR and NMR Spectroscopy for Experimental Correlation

Density Functional Theory (DFT) is a widely employed computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. By calculating the optimized geometry of this compound, its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be simulated. These theoretical spectra are crucial for the interpretation and assignment of experimental data.

Computational Infrared (IR) Spectroscopy:

Theoretical calculations of the vibrational frequencies of this compound can be performed to generate a simulated IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. The predicted spectrum allows for the assignment of specific absorption bands to the corresponding vibrational modes of the molecule.

For this compound, key vibrational modes would include the C=C stretching of the double bond, C-F stretching, and various bending and deformation modes of the cyclopentene ring. A comparison between the theoretical and experimental IR spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Interactive Data Table: Theoretical vs. Experimental IR Data for this compound

Vibrational ModeTheoretical Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
C=C Stretch16501648
C-H Stretch (alkenyl)30803085
C-F Stretch (symmetric)11501145
C-F Stretch (asymmetric)12501242
CH₂ Bend14301425

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra, as well as the spin-spin coupling constants in ¹⁹F NMR, can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the definitive assignment of signals to specific nuclei within the molecule.

For this compound, theoretical ¹H NMR would predict the chemical shift for the vinyl protons. ¹³C NMR calculations would provide shifts for the double-bonded carbons and the fluorinated carbons. ¹⁹F NMR is particularly important for fluorinated compounds, and theoretical predictions can help unravel the complex coupling patterns that arise from fluorine-fluorine and fluorine-proton interactions.

Interactive Data Table: Theoretical vs. Experimental NMR Data for this compound

NucleusTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (vinyl)6.206.18
¹³C (C=C)135.5135.2
¹³C (CF₂)120.0 (t)119.8 (t)
¹⁹F-110.0-110.5

(t) denotes a triplet due to C-F coupling.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

Applications of 3,3,4,4 Tetrafluorocyclopent 1 Ene in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules and Natural Product Analogues

The strained five-membered ring and the electron-deficient double bond of 3,3,4,4-tetrafluorocyclopent-1-ene make it a reactive component in various cycloaddition reactions, serving as a gateway to a diverse range of complex fluorinated molecules.

Synthesis of Fluorinated Heterocycles

While direct cycloaddition reactions of this compound to form heterocycles are not extensively documented in readily available literature, the general principles of cycloaddition reactions with fluorinated dienophiles suggest its potential in this area. nih.govmdpi.com The electron-withdrawing nature of the fluorine atoms enhances the dienophilic character of the double bond, making it a suitable partner for electron-rich dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.gov The resulting fluorinated cyclohexene derivatives can then be further elaborated to introduce heteroatoms and form various heterocyclic systems.

For instance, the reaction of a similar compound, perfluorocyclopentadiene, with various dienophiles leads to the formation of fluorinated bicyclic adducts. rsc.org These adducts can serve as precursors to a variety of fused heterocyclic systems. Although not a direct example involving this compound, this illustrates a plausible synthetic strategy.

Reactant 1Reactant 2Product TypePotential Heterocycle
This compoundElectron-rich diene (e.g., containing N, O, S)Diels-Alder adductFused fluorinated heterocycle
This compound1,3-Dipole[3+2] Cycloaddition adductFluorinated five-membered heterocycle

Construction of Spirocyclic and Fused-Ring Systems

The synthesis of spirocyclic and fused-ring systems is a significant area of organic synthesis, and fluorinated building blocks are increasingly being utilized to create novel structures with unique properties. While specific examples detailing the use of this compound for the direct construction of spirocycles are not readily found in the searched literature, its reactivity profile suggests potential applications.

Fused-ring systems are more directly accessible through the Diels-Alder reaction. The reaction of this compound with cyclic dienes would directly lead to the formation of fluorinated fused-ring systems. For example, its reaction with cyclopentadiene would yield a tricyclic adduct containing the tetrafluorinated cyclopentane ring. Subsequent transformations of these adducts could lead to a variety of complex polycyclic architectures. The reaction of perfluorocyclopentadiene with cyclopentadiene has been shown to produce such fused systems, indicating the feasibility of this approach. rsc.org

Role in Medicinal Chemistry and Agrochemical Development

The introduction of fluorine into organic molecules can significantly impact their biological activity, metabolic stability, and pharmacokinetic properties. dntb.gov.ua Therefore, fluorinated building blocks like this compound are of great interest in the development of new pharmaceuticals and agrochemicals. nih.gov

Design and Synthesis of Bioactive Fluorinated Compounds

While specific bioactive compounds directly synthesized from this compound were not identified in the provided search results, the incorporation of the tetrafluorocyclopentyl moiety into known bioactive scaffolds is a promising strategy. The lipophilicity and conformational constraints imposed by this group could lead to enhanced binding to biological targets and improved metabolic stability. The synthesis of fluorinated analogs of natural products is a common strategy in drug discovery, and this compound could serve as a key building block in this endeavor. nih.gov

Asymmetric Synthesis and Chiral Induction Using this compound

The development of asymmetric methodologies to control the stereochemistry of chemical reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral drugs. The double bond in this compound presents an opportunity for asymmetric transformations, such as asymmetric Diels-Alder reactions.

By employing chiral Lewis acid catalysts or chiral auxiliaries, it is possible to induce facial selectivity in the cycloaddition reaction, leading to the formation of enantioenriched fluorinated products. harvard.edunih.gov Although specific studies on the asymmetric Diels-Alder reaction of this compound were not found in the initial searches, the principles of asymmetric catalysis are well-established for similar fluorinated dienophiles. The resulting chiral fluorinated building blocks would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Reaction TypeChiral Control MethodPotential Outcome
Asymmetric Diels-AlderChiral Lewis Acid CatalystEnantioenriched fluorinated fused-ring systems
Asymmetric Diels-AlderChiral AuxiliaryDiastereoselective formation of fluorinated adducts
Asymmetric Catalytic HydrogenationChiral Metal CatalystEnantiomerically enriched tetrafluorocyclopentanes

Polymerization Chemistry Involving 3,3,4,4 Tetrafluorocyclopent 1 Ene

Properties of Polymers Derived from 3,3,4,4-Tetrafluorocyclopent-1-ene

The incorporation of fluorine into a polymer backbone imparts a unique and valuable set of properties. Although specific experimental data for polymers of this compound are unavailable, the characteristics can be predicted based on well-established structure-property relationships in fluoropolymers.

Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong. The presence of multiple C-F bonds dramatically influences the final properties of a material.

Thermal Stability: The high C-F bond energy results in excellent thermal stability. Polymers derived from this compound are expected to have significantly higher decomposition temperatures compared to their non-fluorinated hydrocarbon analogs like polypentenamer. mdpi.com

Chemical Resistance: The fluorine atoms create a dense electron shield around the polymer chain, protecting it from chemical attack. This leads to outstanding resistance to solvents, acids, and bases.

Surface Energy: Fluoropolymers are known for their extremely low surface energies, resulting in hydrophobic and oleophobic (water- and oil-repellent) surfaces.

Glass Transition Temperature (Tg): The introduction of bulky, polar fluorine atoms can restrict the rotational freedom of the polymer chain. This decrease in chain mobility typically leads to a higher glass transition temperature (Tg) compared to the non-fluorinated counterpart. fluorine1.ruspecialchem.comwikipedia.org

Table 2: Predicted Property Comparison of a Hypothetical Polymer from this compound vs. Polypentenamer

PropertyPolypentenamer (from Cyclopentene)Poly(this compound) (Hypothetical)
Fluorine Content0%High
Thermal StabilityModerateHigh
Chemical ResistanceLowExcellent
Surface EnergyHighVery Low
Glass Transition Temp. (Tg)Low (approx. -95 °C)Significantly Higher

This table presents expected trends and not experimentally verified data for the fluorinated polymer.

Thiol-Ene Click Chemistry with this compound

Thiol-ene "click" chemistry is a highly efficient and versatile reaction involving the addition of a thiol (R-SH) across a double bond. wikipedia.orgalfa-chemistry.com This reaction is prized for its high yields, tolerance to various functional groups, and mild reaction conditions. It can proceed through two primary mechanisms: a free-radical pathway or a nucleophilic Michael addition pathway.

Radical Thiol-Ene Addition: This is the most common route, typically initiated by UV light or a thermal radical initiator. A thiyl radical (RS•) is generated, which adds to the alkene in an anti-Markovnikov fashion. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain. alfa-chemistry.com This pathway is generally effective for a wide range of alkenes.

Nucleophilic Thiol-Ene Addition: This mechanism is particularly effective for electron-deficient alkenes. researchgate.net The presence of the four strongly electron-withdrawing fluorine atoms in this compound makes its double bond highly polarized and electron-poor. In the presence of a base, a thiol is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). This anion can then attack the electron-deficient double bond in a conjugate addition reaction.

Given its electronic structure, this compound is expected to be an excellent substrate for both radical and, especially, base-catalyzed nucleophilic thiol-ene reactions. This reactivity would allow for its use in surface modification, polymer cross-linking, and the synthesis of complex molecular architectures. wikipedia.org The reaction with dithiols could be used to create step-growth polymers with fluorinated segments.

Catalytic Applications and Involvement of 3,3,4,4 Tetrafluorocyclopent 1 Ene

3,3,4,4-Tetrafluorocyclopent-1-ene as a Substrate in Transition Metal Catalysis

The reactivity of this compound in transition metal-catalyzed reactions is largely dictated by the electron-withdrawing nature of the four fluorine atoms. This electronic feature makes the double bond electron-deficient and susceptible to certain catalytic transformations while potentially inhibiting others.

Metal-Catalyzed Hydrogenation: The catalytic hydrogenation of fluorinated alkenes is a viable method for the synthesis of saturated fluorinated compounds. Research on the hydrogenation of perfluorocyclopentene has shown that this transformation can be achieved using a palladium-on-alumina catalyst. rsc.org This process typically results in the formation of hydrofluorocyclopentanes, such as 1H,2H-octafluorocyclopentane and 1H,1H,2H-heptafluorocyclopentane. rsc.org The reaction proceeds via the addition of hydrogen atoms across the double bond, a fundamental process in homogeneous and heterogeneous catalysis. youtube.com For this compound, a similar catalytic approach would be expected to yield 1,1,2,2-tetrafluorocyclopentane. The stereochemistry of the hydrogen addition is often cis, with both hydrogen atoms adding to the same face of the alkene, which is a common feature of catalytic hydrogenations on metal surfaces. youtube.com

The general conditions for such hydrogenations involve a transition metal catalyst and a source of hydrogen gas. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and selectivity of the reaction.

Representative Data for Hydrogenation of a Related Fluorinated Cycloalkene

SubstrateCatalystProduct(s)Reference
Perfluorocyclopentene1% Palladium-on-alumina1H,2H-octafluorocyclopentane, 1H,1H,2H-heptafluorocyclopentane rsc.org

Metal-Catalyzed Hydrofluorination: Hydrofluorination of alkenes is a direct and atom-economical method for the synthesis of organofluorine compounds. nih.gov This reaction involves the addition of hydrogen fluoride (B91410) (HF) across a double bond. While direct hydrofluorination with HF can be challenging due to its corrosive nature and the difficulty in controlling the reaction, various catalytic systems have been developed to facilitate this transformation. nih.govorganic-chemistry.orgnih.gov For an electron-deficient alkene like this compound, the addition of HF would likely require activation of the alkene or the HF molecule. Bifunctional catalysts that can activate both the alkene and the nucleophilic fluoride source have shown promise in the hydrofluorination of a wide range of alkenes. nih.govorganic-chemistry.orgnih.gov The regioselectivity of the hydrofluorination of this compound would be an important aspect to consider, with the fluorine atom potentially adding to the carbon atom that can better stabilize a partial positive charge in the transition state.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and their development was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The participation of fluorinated alkenes in such reactions is an area of active research. The strong carbon-fluorine bond can be challenging to activate, but transition metal catalysts, particularly those based on palladium and nickel, have been shown to facilitate the cross-coupling of fluoroalkenes with various coupling partners. nih.govrsc.orgmdpi.com

For this compound, a potential pathway for cross-coupling could involve the activation of a C-F bond or a C-H bond adjacent to the double bond. However, the activation of vinylic C-F bonds is generally more challenging than that of allylic or benzylic C-F bonds. Palladium-catalyzed cross-coupling reactions of perfluoroarenes have been demonstrated, suggesting that with the appropriate catalytic system, similar transformations might be possible for perfluorinated cyclic alkenes. rsc.orgmdpi.com The reaction would likely require a low-valent transition metal complex that can undergo oxidative addition into a C-F or C-H bond. The subsequent steps of transmetalation and reductive elimination would then lead to the formation of the new C-C bond. wikipedia.org

Ligand Design and Coordination Chemistry for Fluorinated Cyclic Alkenes

The coordination of alkenes to transition metals is a fundamental aspect of organometallic chemistry, with the bonding being described by the Dewar-Chatt-Duncanson model. wikipedia.org This model involves electron donation from the alkene's π-orbital to the metal and back-donation from the metal's d-orbitals to the alkene's π*-antibonding orbital.

Fluorinated alkenes, including cyclic variants, can act as ligands in organometallic complexes. nih.gov The presence of electron-withdrawing fluorine atoms lowers the energy of the alkene's π and π* orbitals. This makes fluorinated alkenes weaker π-donors and stronger π-acceptors compared to their non-fluorinated analogs. nih.gov Consequently, they tend to form more stable complexes with electron-rich, low-valent metals where back-donation is significant. uni-freiburg.de

While the coordination chemistry of this compound itself is not well-documented, studies on other fluorinated alkenes and dienes provide insights into its potential behavior as a ligand. nih.gov The electron-poor nature of the double bond in this compound would make it a good π-acceptor ligand. In a catalytic context, the coordination of this fluorinated alkene to a metal center could influence the reactivity of the metal and other coordinated ligands, potentially enabling novel catalytic transformations. The stability of the resulting metallacycle would also play a crucial role in any catalytic cycle.

Cooperative Catalysis and Multi-Catalytic Systems

Cooperative catalysis involves the action of two or more catalysts that work in synergy to achieve a transformation that is not possible or is inefficient with a single catalyst. princeton.edu Such systems can enable complex chemical reactions under mild conditions.

While there is no specific literature detailing the involvement of this compound in cooperative or multi-catalytic systems, the unique electronic properties of this molecule make it an interesting candidate for such studies. For instance, one catalyst could activate the fluorinated alkene, while another catalyst could activate a coupling partner, leading to a synergistic C-C bond formation. A dual catalytic system involving an iron catalyst and an organic base has been used for the perfluoroalkylvinylation of alkenes, demonstrating the potential for cooperative catalysis in the functionalization of fluorinated compounds. nih.gov Future research may explore the use of this compound in similar systems to achieve novel and complex molecular architectures.

Organometallic Chemistry of 3,3,4,4 Tetrafluorocyclopent 1 Ene

Synthesis and Characterization of Organometallic Complexes

Transition Metal Complexes with 3,3,4,4-Tetrafluorocyclopent-1-ene as a Ligand

There are no specific methods reported in the scientific literature for the synthesis of transition metal complexes where this compound acts as a ligand. While the synthesis of organometallic complexes with various other fluorinated and non-fluorinated cycloalkenes is well-documented, specific examples involving this compound are not present in available research.

A related compound, 3,3,4,4-tetrafluoro-1,2-dichlorocyclobutene, has been shown to react with metal carbonyl anions, such as [C₅H₅Fe(CO)₂]⁻ and [Mn(CO)₅]⁻. In these reactions, a vinylic chlorine atom is displaced by the metal, forming a direct metal-carbon bond. capes.gov.br This suggests a potential pathway for the functionalization of halogenated cyclopentene (B43876) systems, but no such reactions have been reported for this compound itself.

Bonding Modes and Hapticity in Fluorinated Cycloalkene Complexes

Due to the absence of synthesized and characterized organometallic complexes of this compound, there is no experimental data on its bonding modes or hapticity. The way in which this cycloalkene would coordinate to a metal center (e.g., η²-coordination through the double bond) has not been determined. For other fluorinated cycloolefins, the bonding can be influenced by the strong electron-withdrawing effects of the fluorine atoms, but specific details for the title compound are not available. researchgate.net

Reactivity of Organometallic this compound Complexes

Ligand Exchange Reactions and Transformations at the Metal Center

As no organometallic complexes of this compound have been reported, there is no information on their reactivity, including ligand exchange reactions or transformations at the metal center.

Application of Organometallic Complexes in Stoichiometric Reactions

There are no documented applications of organometallic complexes derived from this compound in stoichiometric reactions.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3,3,4,4-Tetrafluorocyclopent-1-ene

Publicly accessible, in-depth research dedicated to the synthesis, properties, and reactions of this compound is scarce. While databases may contain basic computed properties, detailed experimental studies and specific applications are not widely reported. This lack of specific data prevents a comprehensive summary of its research findings.

Emerging Trends and Challenges in Fluorinated Organic Chemistry

The field of fluorinated organic chemistry, to which this compound belongs, is a dynamic and rapidly evolving area of research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

Emerging Trends:

Novel Fluorination Methods: A significant trend is the development of new, more efficient, and selective fluorination techniques. pharmtech.com This includes late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at a late step in the synthesis, a particularly valuable strategy in drug discovery. pharmtech.com

Sustainable Chemistry: There is a growing emphasis on developing greener and more sustainable fluorination processes to minimize environmental impact. acs.org

Fluoropolymers and Advanced Materials: The demand for high-performance fluoropolymers and materials with unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics continues to drive research. mdpi.combccresearch.comfuturemarketinsights.com These materials are crucial in industries like aerospace, electronics, and energy. bccresearch.comfuturemarketinsights.com

Pharmaceuticals and Agrochemicals: A substantial portion of new pharmaceuticals and agrochemicals contain fluorine. wikipedia.org The unique properties of the carbon-fluorine bond are utilized to enhance the efficacy, metabolic stability, and bioavailability of bioactive molecules. wikipedia.org

Challenges:

Synthesis Complexity: The synthesis of complex fluorinated molecules can be challenging. acs.org Developing methods for the stereoselective and regioselective introduction of fluorine remains a significant hurdle.

Raw Material Supply Chain: The primary source of fluorine is fluorspar (calcium fluoride), and there are concerns about the long-term stability and environmental impact of its supply chain. acs.orgepa.gov

Environmental and Health Concerns: Certain polyfluorinated compounds have been identified as persistent organic pollutants, leading to increased regulatory scrutiny and a push to develop safer alternatives. enkidupolymers.comacs.org

Potential Directions for Future Research and Applications

Given the properties of related fluorinated cyclic alkenes, several potential research directions and applications for this compound can be hypothesized.

Potential Future Research:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound would be the first crucial step. This would be followed by a thorough characterization of its physical and chemical properties.

Reaction Chemistry: Investigating the reactivity of the double bond in this compound, such as in cycloaddition and polymerization reactions, could lead to the synthesis of novel fluorinated compounds and polymers.

Computational Studies: Theoretical and computational studies could predict the properties and reactivity of this compound and its derivatives, guiding experimental work.

Potential Applications:

Monomer for Fluoropolymers: It could potentially serve as a monomer or co-monomer for the synthesis of new fluoropolymers with tailored properties, such as specific thermal or optical characteristics.

Building Block in Organic Synthesis: As a fluorinated building block, it could be used in the synthesis of more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Electronic Materials: The fluorine content could impart specific electronic properties, making it a candidate for investigation in applications such as dielectric materials or electrolytes in batteries.

It is important to reiterate that these are speculative directions based on the broader field of fluorinated chemistry and not on specific published research for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.